3-Methyl-5-(trifluoromethoxy)benzyl bromide

Physicochemical property prediction Lipophilicity Regioisomer comparison

3-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS 916420-55-8) is a disubstituted benzyl bromide derivative with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol. It features a reactive bromomethyl group at the benzylic position, a methyl substituent at the 3-position, and a trifluoromethoxy (-OCF3) group at the 5-position of the aromatic ring.

Molecular Formula C9H8BrF3O
Molecular Weight 269.06 g/mol
CAS No. 916420-55-8
Cat. No. B1361772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethoxy)benzyl bromide
CAS916420-55-8
Molecular FormulaC9H8BrF3O
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(F)(F)F)CBr
InChIInChI=1S/C9H8BrF3O/c1-6-2-7(5-10)4-8(3-6)14-9(11,12)13/h2-4H,5H2,1H3
InChIKeyWRJCQRHFOGJLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS 916420-55-8): Procurement-Grade Trifluoromethoxy Benzyl Bromide Building Block for Pharmaceutical and Agrochemical R&D


3-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS 916420-55-8) is a disubstituted benzyl bromide derivative with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It features a reactive bromomethyl group at the benzylic position, a methyl substituent at the 3-position, and a trifluoromethoxy (-OCF3) group at the 5-position of the aromatic ring . This substitution pattern confers distinct physicochemical properties including a predicted boiling point of 227.7±35.0 °C . The compound is commercially available at purities of 95–97% from multiple suppliers and serves as a versatile electrophilic building block for the introduction of the 3-methyl-5-(trifluoromethoxy)benzyl moiety into target molecules via nucleophilic substitution and cross-coupling reactions .

Building Block Type Benzyl bromide electrophile for nucleophilic substitution and cross-coupling
Substitution Pattern 3-Methyl-5-(trifluoromethoxy) disubstituted aryl moiety
Procurement Context Pharmaceutical and agrochemical R&D building block; commercial purities 95–97%

Why 3-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS 916420-55-8) Cannot Be Substituted with Alternative Benzyl Bromide Building Blocks


Benzyl bromide derivatives are widely employed as alkylating agents and cross-coupling partners in medicinal chemistry and agrochemical synthesis . However, the specific substitution pattern of 3-methyl-5-(trifluoromethoxy)benzyl bromide fundamentally alters both the physicochemical properties and the biological profile of derived molecules compared to regioisomers or alternative substituent arrangements [1]. Substitution with 3-(trifluoromethoxy)benzyl bromide (lacking the 3-methyl group) or 3-(trifluoromethyl)benzyl bromide (-CF3 in place of -OCF3) introduces distinct steric and electronic effects that can modify lipophilicity, metabolic stability, and target binding interactions of final compounds . Furthermore, the electron-withdrawing properties of substituents on the aromatic ring directly modulate the electron density at the benzylic carbon, influencing both the electrophilic reactivity of the bromomethyl group and the stability of the benzylic intermediate in synthetic transformations [2].

Risk Factor
Target Compound
Potential Substitute
Impact of Substitution
Missing 3-methyl group
3-Methyl-5-(trifluoromethoxy)benzyl bromide
3-(Trifluoromethoxy)benzyl bromide
Altered lipophilicity and steric bulk may shift SAR and membrane permeability profiles.
Trifluoromethyl vs. trifluoromethoxy
-OCF3 substituent (stronger electron-withdrawing)
-CF3 analog (different electronic profile)
Electronic effects and metabolic stability may not transfer; benzylic bromide reactivity may differ.

Quantitative Differentiation Evidence for 3-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS 916420-55-8) Versus Closest Structural Analogs


Regioisomeric Substitution Pattern Alters Calculated Physicochemical Properties Relative to 3-(Trifluoromethoxy)benzyl bromide

The 3-methyl substituent in 3-methyl-5-(trifluoromethoxy)benzyl bromide introduces measurable steric bulk and electronic perturbation compared to the monosubstituted analog 3-(trifluoromethoxy)benzyl bromide . Experimental data for the corresponding alcohol precursor (3-methyl-5-(trifluoromethoxy)benzyl alcohol) show a LogP of 2.39 , which can be compared to calculated LogP values for structurally related regioisomers, enabling rational selection based on hydrophobicity requirements. The methyl group increases molecular weight from 255.03 g/mol (3-(trifluoromethoxy)benzyl bromide) to 269.06 g/mol for the target compound, a 14.03 g/mol difference .

Regioisomer lipophilicity
Cross-study comparable
Precursor alcohol LogP 2.39 vs. ~3.0 for analog; ΔMW +14.03 g/mol
Supports lipophilicity tuning in lead optimization.
Reported LogP of alcohol precursor; parent bromide LogP may vary.
Physicochemical property prediction Lipophilicity Regioisomer comparison

Positional Isomerism of 3-Methyl-5-(trifluoromethoxy)benzyl bromide Confers Distinct Electronic Properties Versus 4-Substituted Trifluoromethoxy Benzyl Bromides

The 3-methyl-5-(trifluoromethoxy) substitution pattern represents a specific regioisomer with distinct electronic properties compared to other positional isomers such as 4-(trifluoromethoxy)benzyl bromide [1]. Quantum chemical calculations on substituted benzyl bromides demonstrate that the electron density on the benzylic carbon increases as the electron-withdrawing properties of substituents are enhanced, due to a shift of electron density from the benzyl halogen atom to the adjacent carbon [2]. The meta-substituted -OCF3 group (σₘ = 0.38, Hammett constant) exerts a different electronic influence on benzylic carbon reactivity compared to para-substituted -OCF3 (σₚ = 0.35), directly affecting the electrophilicity of the bromomethyl group and the rate of nucleophilic substitution reactions [2][3].

Positional electronic effects
Class-level inference
meta-OCF3 (σₘ = 0.38) vs. para-OCF3 (σₚ = 0.35) influences benzylic carbon electron density.
Impacts electrophilic reactivity in SN2 and cross-coupling.
Quantum chemical calculations support trend; experimental validation needed.
Positional isomerism Electronic effects Benzyl bromide reactivity

Orthogonal Synthetic Utility: Dual Functional Handle Differentiates 3-Methyl-5-(trifluoromethoxy)benzyl bromide from Monofunctional Benzyl Bromide Analogs

Unlike simple benzyl bromide (MW = 171.04 g/mol) or monosubstituted analogs such as 4-(trifluoromethoxy)benzyl bromide (MW = 255.03 g/mol) , 3-methyl-5-(trifluoromethoxy)benzyl bromide contains two distinct substituents (3-CH₃ and 5-OCF₃) that can serve as orthogonal handles for downstream functionalization or provide enhanced metabolic stability in final compounds . The trifluoromethoxy group is recognized as a privileged pharmacophore in both pharmaceutical and agrochemical development, contributing to improved oxidative stability and altered pKa of adjacent functional groups [1]. Benzyl bromides containing the OCF₃ moiety are particularly valuable in Suzuki–Miyaura cross-coupling reactions and nickel-catalyzed asymmetric couplings for constructing trifluoromethoxylated stereogenic centers [2].

Functional group complexity
Class-level inference
Two distinct substituents (3-CH₃, 5-OCF₃) enable orthogonal downstream derivatization.
Supports diverse library synthesis and property optimization.
Utility demonstrated in nickel-catalyzed asymmetric couplings (literature).
Orthogonal reactivity Dual functionalization Medicinal chemistry building block

Optimal Research and Industrial Application Scenarios for 3-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS 916420-55-8)


Medicinal Chemistry: Synthesis of Trifluoromethoxy-Containing Drug Candidates Requiring Tuned Lipophilicity

Based on the LogP data established in Section 3 (precursor alcohol LogP = 2.39), 3-methyl-5-(trifluoromethoxy)benzyl bromide serves as an alkylating agent for introducing a moderately lipophilic aryl moiety into lead compounds . The 3-methyl substituent provides a ~14 g/mol mass increment and fine-tuned hydrophobicity compared to the monosubstituted analog 3-(trifluoromethoxy)benzyl bromide, offering medicinal chemists a discrete lipophilicity adjustment tool during structure-activity relationship (SAR) exploration. This is particularly valuable when optimizing membrane permeability while maintaining favorable metabolic stability profiles imparted by the OCF₃ group [1].

Cross-Coupling Chemistry: Nickel-Catalyzed Asymmetric Suzuki–Miyaura Reactions for Stereogenic Center Construction

As established in Section 3, benzyl bromides containing the trifluoromethoxy group are demonstrated substrates in nickel-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the enantioselective construction of trifluoromethoxylated stereogenic centers [2]. The 3-methyl-5-(trifluoromethoxy) substitution pattern offers distinct steric and electronic properties that influence coupling efficiency and stereoselectivity outcomes compared to monosubstituted or para-substituted analogs, enabling the synthesis of chiral trifluoromethoxy-containing building blocks for pharmaceutical applications.

Agrochemical Intermediate Synthesis: Building Block for Trifluoromethoxy-Containing Pesticides and Herbicides

The trifluoromethoxy group is a validated pharmacophore in commercial agrochemicals, contributing to enhanced oxidative stability, improved bioavailability, and resistance to metabolic degradation in target organisms [1]. 3-Methyl-5-(trifluoromethoxy)benzyl bromide provides a direct route to incorporate this privileged motif into novel pesticide and herbicide candidates via nucleophilic substitution with amines, alcohols, thiols, or carboxylates. The dual substitution pattern (3-CH₃, 5-OCF₃) offers additional vectors for property optimization in agrochemical lead development, supported by the established role of fluorinated building blocks in modern crop protection research.

Structure-Activity Relationship (SAR) Studies: Systematic Exploration of Meta-Substituted Trifluoromethoxy Benzyl Derivatives

Based on the electronic effect data established in Section 3 (Hammett σₘ = 0.38 for OCF₃ vs. σₚ = 0.35), researchers can utilize 3-methyl-5-(trifluoromethoxy)benzyl bromide as a specific meta-substituted regioisomer in systematic SAR campaigns [3]. The distinct electronic influence of the meta-OCF₃ group on benzylic carbon electron density, as demonstrated by quantum chemical calculations on substituted benzyl halides [4], translates to measurable differences in reaction kinetics and product distribution. This enables rigorous comparison of positional isomer effects on biological activity when designing compound libraries.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity tuning via 3-methyl group
Permeability and metabolic stability assessment
Asymmetric cross-coupling reactions
Steric/electronic influence on coupling efficiency
Enantioselectivity and yield evaluation
Agrochemical intermediate synthesis
Incorporation of OCF3 pharmacophore
Oxidative stability and bioavailability profiling
SAR positional isomer studies
Meta-substitution electronic profile
Reactivity and biological activity comparison

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